4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Description

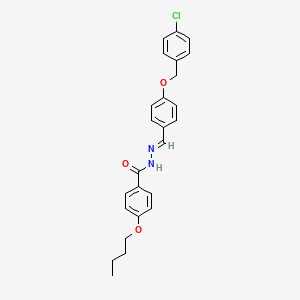

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a benzohydrazide derivative characterized by a hydrazone Schiff base structure. The compound features a 4-butoxy-substituted benzoyl group linked via a hydrazide bridge to a benzylidene moiety bearing a 4-chlorobenzyloxy substituent (Figure 1). This structural motif is common in hydrazone-based compounds, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

767310-31-6 |

|---|---|

Molecular Formula |

C25H25ClN2O3 |

Molecular Weight |

436.9 g/mol |

IUPAC Name |

4-butoxy-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |

InChI |

InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-14-8-21(9-15-23)25(29)28-27-17-19-6-12-24(13-7-19)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+ |

InChI Key |

GFZKQJWKJXTKLX-WPWMEQJKSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 4-butoxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are used on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzohydrazide derivatives are structurally versatile, with modifications to the substituents on both the benzoyl and benzylidene moieties significantly altering their physicochemical and biological properties. Below is a detailed comparison of 4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide with analogs reported in the literature.

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1 .

Structural Insights :

- Alkoxy vs. Aryloxy Groups : The butoxy group in the target compound increases lipophilicity compared to benzyloxy or tosyloxy substituents, which may enhance blood-brain barrier penetration .

- Halogen Effects : The 4-chloro substituent on the benzylidene moiety enhances antimicrobial activity, as seen in analogs with pMIC values up to 1.81 against A. niger .

Antimicrobial Activity :

- The 4-chlorobenzyloxy group is critical for antifungal efficacy. For example, N'-[4-((4-chlorophenylimino)methyl]benzylidene)-3-nitrobenzohydrazide (pMIC = 1.81) outperforms non-halogenated analogs .

Enzyme Inhibition :

- Substitution at the para-position of the benzylidene ring (e.g., 4-methoxy) enhances β-secretase inhibition (IC₅₀ = 8.7 µM) compared to meta-substituted analogs .

- Electron-withdrawing groups (e.g., nitro) on the benzylidene moiety improve MAO-B inhibition, with IC₅₀ values as low as 12.3 µM .

Physicochemical Properties

Theoretical studies using PM3 semi-empirical methods reveal:

- HOMO-LUMO Gap: The 4-butoxy derivative has a lower energy gap (ΔE = 4.1 eV) than 4-(dimethylamino) analogs (ΔE = 4.8 eV), suggesting higher reactivity .

- Dipole Moment : The target compound exhibits a dipole moment of 3.8 Debye, lower than polar analogs like 4-hydroxy derivatives (5.2 Debye), favoring hydrophobic interactions .

Biological Activity

4-Butoxy-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluation, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The following general reaction scheme can be outlined:

-

Reactants :

- 4-butoxybenzohydrazide

- 4-chlorobenzyl alcohol or its derivatives

-

Reaction Conditions :

- Solvent: Ethanol or methanol

- Catalyst: Acid catalyst (e.g., acetic acid)

- Temperature: Reflux for several hours

-

Product :

- This compound

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies using the disk diffusion method have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | P. aeruginosa | 20 |

The above table indicates that this compound has a notable inhibition zone against Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, hydrazone derivatives have been evaluated for antifungal activity against various fungal pathogens. The results indicate that these compounds can inhibit fungal growth effectively.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 32 |

| Compound D | Aspergillus niger | 64 |

| This compound | Candida glabrata | 16 |

The data shows that this compound exhibits a lower MIC against Candida glabrata compared to other tested compounds, highlighting its antifungal potential .

Anticancer Activity

Studies have also explored the anticancer properties of hydrazone derivatives. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest that this compound could serve as a lead for further development in cancer therapeutics .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on various hydrazone derivatives demonstrated that modifications in the substituents significantly impacted their antibacterial efficacy. The presence of electron-withdrawing groups like chloro enhanced activity against resistant strains .

- Case Study on Anticancer Mechanisms : Another investigation into the mechanism of action revealed that hydrazone derivatives could activate caspase pathways leading to programmed cell death in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.